molecular formula C7H8OS2 B371127 1-[3-(Methylsulfanyl)-2-thienyl]ethanone

1-[3-(Methylsulfanyl)-2-thienyl]ethanone

Cat. No.: B371127
M. Wt: 172.3g/mol
InChI Key: XMYLWGULCDKQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C7H8OS2

Molecular Weight

172.3g/mol

IUPAC Name

1-(3-methylsulfanylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H8OS2/c1-5(8)7-6(9-2)3-4-10-7/h3-4H,1-2H3

InChI Key

XMYLWGULCDKQTQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CS1)SC

Canonical SMILES

CC(=O)C1=C(C=CS1)SC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[3-(Methylsulfanyl)-2-thienyl]ethanone
  • CAS Number : 74598-24-6
  • Molecular Formula : C₇H₈OS₂
  • Molecular Weight : 172.27 g/mol
  • Structure : Features a thiophene ring substituted with a methylsulfanyl (-SMe) group at the 3-position and an acetyl (-COCH₃) group at the 2-position ().

Key Properties :

  • The methylsulfanyl group enhances electron density on the thiophene ring, influencing reactivity in electrophilic substitutions.
  • Condensation reactions (e.g., hydrazone formation under microwave irradiation, as in ).
  • Nucleophilic substitution for introducing sulfur-based groups ().

Comparison with Structural Analogs

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 74598-24-6 C₇H₈OS₂ 172.27 3-methylsulfanyl, 2-acetyl thiophene
2-Acetylthiophene 88-15-3 C₆H₆OS 126.17 2-acetyl thiophene (no sulfur substituent)
1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 1091758-96-1 C₁₄H₁₀ClN₃O₃S₂ 375.84 5-chloro thiophene, oxadiazole-sulfanyl
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone 477857-95-7 C₁₆H₁₆ClNOS₂ 337.89 Chlorophenyl, pyrrolidine, methylsulfanyl
1-[5-(Trifluoromethyl)-2-thienyl]ethanone Not provided C₇H₅F₃OS 194.17 5-trifluoromethyl, 2-acetyl thiophene

Key Differences and Implications

Substituent Effects: Electron-Donating Groups: The methylsulfanyl group in the target compound increases electron density, favoring electrophilic aromatic substitution at the 5-position of the thiophene ring. In contrast, the trifluoromethyl group () is electron-withdrawing, directing reactivity differently.

Biological Activity :

  • Thiophene derivatives with sulfur-based substituents (e.g., ) show enhanced antimicrobial activity due to improved membrane interaction.
  • The oxadiazole ring in introduces hydrogen-bonding capabilities, critical for target-specific drug interactions.

Synthetic Complexity :

  • Compounds with bulky substituents (e.g., pyrrolidine in ) require multi-step synthesis, whereas simpler analogs like 2-acetylthiophene are commercially accessible .

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